3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole
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Overview
Description
3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole is a complex organic compound with the molecular formula C18H22N2O2. This compound is characterized by the presence of a pyrrolidine ring, a methylphenyl group, and an oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole typically involves multiple steps. One common method includes the reaction of 2-methylphenylpyrrolidine with a carbonylating agent to form the pyrrolidine-1-carbonyl intermediate. This intermediate is then reacted with a propyl-substituted oxazole under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification of the final product is typically done through crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole
- 4-[(2R)-2-(2-Methylphenyl)pyrrolidin-1-yl]carbonylbenzene-1,3-diol
Uniqueness
3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(2-methylphenyl)pyrrolidin-1-yl]-(5-propyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-7-14-12-16(19-22-14)18(21)20-11-6-10-17(20)15-9-5-4-8-13(15)2/h4-5,8-9,12,17H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVHZJJJDJBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N2CCCC2C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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